molecular formula C7H14ClNO B3327726 rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride CAS No. 374794-83-9

rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride

Cat. No.: B3327726
CAS No.: 374794-83-9
M. Wt: 163.64 g/mol
InChI Key: WYIJMGLNWXEHHN-UHFFFAOYSA-N
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Description

rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride: is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system containing both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a furan derivative and a pyridine derivative, which undergo a cyclization reaction in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interactions of heterocyclic compounds with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • rel-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridine
  • rel-tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate hydrochloride
  • (3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one

Comparison: Compared to these similar compounds, rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride is unique due to its fused furan-pyridine ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for specific applications. The presence of the furan ring can influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar heterocyclic compounds.

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIJMGLNWXEHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride
Reactant of Route 2
rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride
Reactant of Route 3
rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride
Reactant of Route 4
rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride
Reactant of Route 5
rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride
Reactant of Route 6
rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride

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